molecular formula C16H19NO4 B6631647 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

Cat. No. B6631647
M. Wt: 289.33 g/mol
InChI Key: NLSSZECXLYGHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxylic acids and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the modulation of various signaling pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cancer progression.
Biochemical and Physiological Effects:
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the research on 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid. One of the future directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective therapeutic agents based on this compound. Another future direction is to study its potential for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid involves a multistep process. The first step involves the synthesis of 2-amino-5-methylbenzoic acid, which is then converted into 2-(2-nitrophenyl)ethyl ester. The next step involves the reduction of the nitro group to an amine group, followed by the formation of an imine. This imine is then reduced to form the isoquinoline ring. Finally, the oxane ring is formed through the reaction of the isoquinoline ring with glyoxylic acid.

Scientific Research Applications

2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential as a neuroprotective agent.

properties

IUPAC Name

2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(11-5-8-21-9-6-11)17-7-4-13-12(10-17)2-1-3-14(13)16(19)20/h1-3,11H,4-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSSZECXLYGHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCC3=C(C2)C=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

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